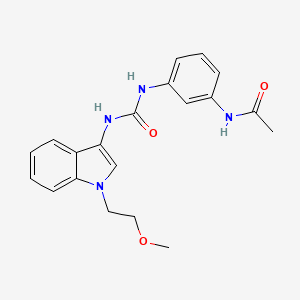

N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-14(25)21-15-6-5-7-16(12-15)22-20(26)23-18-13-24(10-11-27-2)19-9-4-3-8-17(18)19/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASUIFFVJNTYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Urea Linkage Formation: The indole derivative is then reacted with an isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Acetamide Group Introduction: The final step involves the introduction of the acetamide group through acylation. This can be achieved by reacting the urea derivative with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the acetamide nitrogen.

Scientific Research Applications

N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, potentially modulating their activity. The urea linkage and acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

- N-(3-(3-(1H-indol-3-yl)ureido)phenyl)propionamide

Uniqueness

N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to the presence of the 2-methoxyethyl group on the indole moiety. This modification can significantly alter the compound’s physical and chemical properties, making it distinct from other similar compounds. The 2-methoxyethyl group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Biological Activity

N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide, with the CAS number 941988-66-5, is a compound characterized by its complex structure that includes an indole moiety and a ureido group. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in the context of cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.4 g/mol. The structural features include:

- An indole ring, which is known for its diverse biological activities.

- A ureido group, which may enhance interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 941988-66-5 |

| Molecular Formula | |

| Molecular Weight | 366.4 g/mol |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that indole derivatives could effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. The compound's ureido group may enhance its binding affinity to these targets, potentially leading to improved therapeutic efficacy.

Antiviral Activity

This compound has also been evaluated for antiviral properties. Similar compounds have shown promise as dual inhibitors against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). In vitro studies indicated that certain derivatives exhibited low micromolar EC50 values against these viruses, suggesting that this compound may also possess antiviral activity.

The mechanism through which this compound exerts its biological effects likely involves:

- Interaction with Enzymes: The indole moiety can interact with various enzymes and receptors, modulating their activity.

- Formation of Hydrogen Bonds: The ureido group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

- Anticancer Studies:

- Antiviral Studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the 2-methoxyethyl group via alkylation of 1H-indole using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) .

Ureido bridge formation : React the substituted indole with 3-isocyanatophenylacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent connectivity (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm; indole aromatic protons at δ 7.1–7.8 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 439.18) .

- FT-IR : Ureido C=O stretching (~1680 cm) and acetamide N-H bending (~1540 cm) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology :

- Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC determination) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .

- Solubility and stability : Use HPLC to assess aqueous solubility and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodology :

- Substituent variation : Modify the methoxyethyl group (e.g., ethoxy, hydroxyethyl) to assess impact on solubility and target binding .

- Bioisosteric replacement : Replace the ureido group with thiourea or sulfonamide to enhance metabolic stability .

- Pharmacokinetic profiling : Measure logP (octanol/water partition) and plasma protein binding using equilibrium dialysis .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., tubulin vs. EGFR inhibition)?

- Methodology :

- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify primary targets in responsive cell lines .

- Biochemical assays : Compare direct tubulin polymerization inhibition (spectrophotometric assay) with EGFR kinase activity (ADP-Glo™ assay) .

- Molecular docking : Validate binding poses in EGFR (PDB: 1M17) vs. tubulin (PDB: 1SA0) using AutoDock Vina .

Q. What in vitro and in vivo models are appropriate for evaluating its mechanism of action?

- Methodology :

- In vitro :

- 3D tumor spheroids to mimic tumor microenvironments .

- Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .

- In vivo :

- Xenograft models (e.g., nude mice with EGFR-mutant tumors) to assess tumor growth inhibition .

- Pharmacodynamic biomarkers: Measure EGFR phosphorylation (Western blot) or tubulin polymerization (immunofluorescence) in tumor tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.